molecular formula C14H19NO5 B2759020 Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 329013-12-9

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B2759020
CAS No.: 329013-12-9
M. Wt: 281.308
InChI Key: VHBNWQLIRVDMMR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (CAS 329013-12-9) is a β-amino acid derivative widely used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 4-hydroxyphenyl substituent on the β-carbon. Its structure enables selective deprotection under acidic conditions, making it a versatile building block for constructing complex peptides . Key physicochemical properties include a melting point of 193–195°C, a molecular formula of C14H19NO5 (calculated), and a logP value of 1.567, indicating moderate hydrophobicity .

Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNWQLIRVDMMR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of α,β-Unsaturated Ester Precursor

The journey begins with the preparation of an α,β-unsaturated ester, such as (E)-3-(4-hydroxyphenyl)acrylic acid methyl ester . This intermediate is synthesized via a Horner-Wadsworth-Emmons reaction between 4-hydroxybenzaldehyde and a phosphonoacetate derivative.

Reaction Conditions :

  • Phosphonoacetate : Methyl diethylphosphonoacetate (1.2 eq).
  • Base : Sodium hydride (1.5 eq) in THF at 0°C.
  • Yield : 78–85%.

Step 2: Asymmetric Hydrogenation

The unsaturated ester undergoes catalytic hydrogenation to establish the (R)-configuration. A chiral ruthenium catalyst, such as Ru-(S)-BINAP , induces enantioselectivity.

Optimized Parameters :

Parameter Value
Catalyst Ru-(S)-BINAP (0.5 mol%)
Pressure 50 psi H₂
Solvent Methanol
Temperature 25°C
Reaction Time 12 hours
Enantiomeric Excess (ee) 98% (R)

Step 3: Boc Protection

The free amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

Procedure :

  • Dissolve β-amino ester (1.0 eq) in THF.
  • Add Boc₂O (1.1 eq) and DMAP (0.1 eq).
  • Stir at 25°C for 6 hours.
  • Yield : 90–95%.

Step 4: Saponification to Propionic Acid

The ester is hydrolyzed to the carboxylic acid using lithium hydroxide:

Conditions :

  • LiOH : 2.0 eq in THF/water (3:1).
  • Temperature : 0°C to 25°C.
  • Yield : 88–92%.

Chiral Pool Synthesis from L-Tyrosine

Step 1: Protection of L-Tyrosine

L-Tyrosine is sequentially protected at the amino and carboxyl groups:

  • Boc Protection :

    • L-Tyrosine (1.0 eq) + Boc₂O (1.1 eq) in dioxane/water (1:1).
    • Adjusted to pH 8–9 with NaOH.
    • Yield : 85–90%.
  • Methyl Ester Formation :

    • Treat Boc-Tyr-OH with thionyl chloride in methanol.
    • Yield : 95%.

Step 2: Side-Chain Elongation

The propionic acid chain is introduced via Arndt-Eistert homologation :

Protocol :

  • Convert Boc-Tyr-OMe to acyl chloride with oxalyl chloride.
  • React with diazomethane to form diazoketone.
  • Rearrangement in silver oxide/ammonia yields β-amino ester.
  • Yield : 70–75%.

Step 3: Deprotection and Isolation

The methyl ester is saponified, and the Boc group remains intact:

Conditions :

  • LiOH (2.0 eq) in THF/water.
  • Final Yield : 80–85%.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

To enhance scalability, asymmetric hydrogenation is conducted in continuous flow reactors :

Parameter Batch Process Flow Process
Catalyst Loading 0.5 mol% 0.2 mol%
Residence Time 12 hours 30 minutes
Productivity 50 g/L/day 200 g/L/day
ee 98% 98%

Crystallization-Induced Dynamic Resolution

A hybrid approach combines asymmetric synthesis with crystallization-driven resolution :

  • Racemic β-amino acid is treated with a chiral resolving agent (e.g., L-tartaric acid).
  • The (R)-enantiomer preferentially crystallizes, achieving >99% ee.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.38 (s, 9H, Boc-CH₃).
  • δ 3.12 (dd, J = 14.0 Hz, 1H, CH₂).
  • δ 4.25 (m, 1H, CH-NH).
  • δ 6.65–7.05 (m, 4H, aromatic).
  • δ 12.15 (s, 1H, COOH).

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch).
  • 1685 cm⁻¹ (C=O, Boc).
  • 1705 cm⁻¹ (C=O, acid).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 µm.
  • Mobile Phase: 0.1% TFA in water/acetonitrile (gradient).
  • Retention Time: 8.2 minutes.
  • Purity : ≥99.5% (UV detection at 254 nm).

Comparative Evaluation of Synthetic Routes

Parameter Asymmetric Hydrogenation Chiral Pool Synthesis
Starting Material 4-Hydroxybenzaldehyde L-Tyrosine
Steps 4 5
Overall Yield 65% 60%
ee 98% 99%
Scalability High Moderate

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, primary amines from reduction, and free amines from Boc deprotection.

Scientific Research Applications

Pharmaceutical Development

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to be effectively utilized in drug formulations aimed at treating conditions such as depression and anxiety.

Key Insights:

  • Anticancer Activity: Recent studies have identified derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as potential anticancer agents. For example, certain compounds demonstrated significant cytotoxicity against A549 lung cancer cells, with reductions in cell viability by up to 50% .
  • Neurotransmitter Mimicry: The compound's ability to mimic neurotransmitters enhances its potential in developing drugs for neurological applications .

Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with improved stability and bioactivity. This application is vital for drug design and development.

Advantages:

  • Enhanced Yield: The use of this compound in SPPS can lead to higher yields of peptide chains, making the process more efficient.
  • Bioactivity: Peptides synthesized using this compound often exhibit enhanced biological activity, which is crucial for therapeutic applications .

Biochemical Research

In biochemical research, this compound is employed to study enzyme interactions and protein folding. This research contributes significantly to advancements in molecular biology.

Research Applications:

  • Enzyme Interaction Studies: The compound aids researchers in understanding how enzymes interact with substrates, which is fundamental for drug design.
  • Protein Folding Mechanisms: Investigating the folding pathways of proteins using this compound can provide insights into various diseases linked to protein misfolding .

Cosmetic Formulations

Due to its potential bioactivity, this compound is also explored in cosmetic formulations. It is particularly relevant for products aimed at anti-aging and skin repair.

Cosmetic Applications:

  • Skin Repair: The compound's properties may help improve skin texture and reduce signs of aging.
  • Anti-aging Products: Its inclusion in cosmetic formulations is aimed at enhancing skin hydration and elasticity .

Material Science

Emerging research indicates that this compound may have applications in material science, particularly in developing biocompatible materials for medical devices.

Material Innovations:

  • Biocompatibility: The compound's characteristics make it suitable for creating materials that are compatible with biological tissues.
  • Medical Device Development: Its potential use in implants and other medical devices could lead to advancements in patient care .

Data Summary Table

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentAnticancer activity against A549 cells
Peptide SynthesisHigher yields and enhanced bioactivity
Biochemical ResearchInsights into enzyme interactions
Cosmetic FormulationsPotential for skin repair and anti-aging effects
Material ScienceDevelopment of biocompatible materials

Case Studies

  • Anticancer Activity Study : A study evaluated various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their anticancer properties, revealing significant cytotoxicity against non-small cell lung cancer cells (A549). Compounds showed varying efficacy compared to standard chemotherapeutics like doxorubicin .
  • Peptide Synthesis Efficiency : Research demonstrated that incorporating this compound into peptide chains resulted in improved stability and biological activity, showcasing its importance in drug formulation strategies .

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with various molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogues

Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (‒OH) 329013-12-9 C14H19NO5 281.3* 193–195 Polar hydroxyl group enhances hydrogen bonding; higher solubility in polar solvents .
(R)-3-Amino-3-(4-fluorophenyl)propionic acid (‒F) 151911-23-8 C9H10FNO2 183.18 N/A Electron-withdrawing fluorine increases metabolic stability; reduced solubility compared to hydroxyl analogue .
Boc-(R)-3-Amino-3-(4-methoxyphenyl)-propionic acid (‒OCH₃) 500788-87-4 C15H21NO5 295.3 N/A Methoxy group improves lipophilicity and organic solvent compatibility; electron-donating effect accelerates coupling reactions .
Boc-(R)-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid (‒Cl) 500788-90-9 C14H17Cl2NO4 334.2 N/A Steric hindrance from chlorine atoms slows reaction kinetics; used in hydrophobic peptide domains .
(R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid (‒Br) 261380-20-5 C14H18BrNO4 344.21 N/A Heavy atom (Br) facilitates crystallography studies; lower solubility in aqueous media .

*Molecular weight calculated based on formula C14H19NO3.

Key Insights :

Electronic Effects :

  • Hydroxyl (‒OH) and methoxy (‒OCH₃) groups are electron-donating, enhancing nucleophilicity at the β-carbon and facilitating peptide bond formation .
  • Halogens (‒F, ‒Cl, ‒Br) are electron-withdrawing, stabilizing intermediates but reducing reaction rates .

Solubility and Reactivity :

  • The hydroxylated derivative exhibits superior aqueous solubility due to hydrogen bonding, whereas halogenated analogues are preferred for lipid-rich environments .
  • Methoxy-substituted variants show enhanced compatibility with organic solvents like DMF and THF, streamlining solid-phase synthesis .

Applications in Peptide Engineering: The hydroxyl group in this compound enables post-synthetic modifications (e.g., phosphorylation, glycosylation) . Brominated and chlorinated derivatives are utilized in X-ray crystallography and NMR studies due to their heavy-atom tags .

Biological Activity

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (Boc-β-Tyr-OH) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its tert-butoxycarbonyl (Boc) protective group and a hydroxyl group on the phenyl ring, is primarily studied for its implications in peptide synthesis and pharmacological applications.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.308 g/mol
  • CAS Number : 329013-12-9

The Boc group serves to protect the amino group during peptide synthesis, enabling controlled coupling with other amino acids. The presence of the hydroxyl group enhances the compound's ability to interact with biological targets.

Neurotransmission and Receptor Interaction

Research indicates that this compound may exhibit interaction with neurotransmitter receptors, potentially influencing synaptic transmission. Its structural similarity to natural amino acids suggests that it could modulate receptor activity, making it a candidate for further pharmacological studies focused on neurodegenerative diseases such as Parkinson's disease, where neurotransmitter systems are compromised .

Antimicrobial Properties

A series of studies have evaluated derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which includes this compound. These studies demonstrated structure-dependent antimicrobial activity against various pathogens, particularly those classified under the ESKAPE group. For instance:

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64

These findings underscore the potential utility of this compound as a foundational platform for developing novel antimicrobial agents .

Anticancer and Antioxidant Activities

Recent investigations have also highlighted the anticancer properties of this compound derivatives. Notably, compounds derived from this scaffold exhibited significant cytotoxicity against A549 lung cancer cells, with some compounds reducing cell viability by 50% and inhibiting cell migration in vitro. The most promising candidate demonstrated potent antioxidant properties in assays designed to measure radical scavenging activity .

The mechanism underlying these activities may be attributed to the phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress—a critical factor in cancer progression and treatment resistance.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the phenolic ring significantly influenced antimicrobial activity. For example, introducing a nitro group enhanced effectiveness against certain bacterial strains while diminishing it against others .
  • Anticancer Potential : Another research effort focused on evaluating the cytotoxic effects of these compounds on cancer cell lines revealed that specific substitutions on the phenolic ring could optimize both anticancer and antioxidant activities, suggesting avenues for drug development targeting cancer therapy .

Q & A

Q. What are the recommended synthetic routes for Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, and how do reaction conditions influence stereochemical purity?

The compound is synthesized via asymmetric catalysis or chiral pool strategies. For example, enzymatic resolution or chiral auxiliaries can achieve the (R)-configuration. Key steps include Boc-protection of the amine group and coupling reactions under anhydrous conditions (e.g., DCC/DMAP in DCM). Stereochemical purity is confirmed using chiral HPLC or polarimetry . Reaction temperature (<0°C for sensitive intermediates) and solvent choice (e.g., THF for lithium enolate formation) critically impact enantiomeric excess (>98% ee achievable with optimized protocols) .

Q. How should researchers handle and store this compound to maintain stability?

The Boc group is sensitive to acidic conditions, so storage at 2–8°C in inert atmospheres (argon) is recommended. Use desiccants to prevent hydrolysis. For in vitro studies, dissolve in DMSO or ethanol (10 mM stock solutions), and avoid aqueous buffers with pH <5 to prevent deprotection .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : Confirm regiochemistry via 1^1H-NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, Boc methyl groups at δ 1.4 ppm).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity.
  • MS : ESI-MS detects molecular ion peaks at m/z 294.2 [M+H]+^+ .

Advanced Research Questions

Q. How can computational modeling optimize its interactions with biological targets (e.g., enzyme active sites)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to targets like tyrosine hydroxylase. Focus on the 4-hydroxyphenyl moiety’s hydrogen-bonding with catalytic residues. Adjust substituents (e.g., halogenation) via DFT calculations (Gaussian 16) to enhance binding without destabilizing the Boc group .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., inconsistent IC50_{50}50​ values)?

Discrepancies often arise from assay conditions. Standardize protocols:

  • Use identical cell lines (HEK293 vs. CHO impacts receptor expression).
  • Control for Boc group stability (e.g., pre-incubate in assay buffer).
  • Validate purity via LC-MS to exclude degradants .

Q. How does the compound’s chirality influence its role in peptide mimetics or prodrug design?

The (R)-configuration enhances resistance to proteolytic cleavage compared to (S)-isomers. In prodrugs, the Boc group improves blood-brain barrier penetration. For peptide synthesis, incorporate via solid-phase methods (Fmoc/t-Bu strategy) at the N-terminus to preserve stereochemistry .

Q. What are the limitations of using this compound in enzyme inhibition assays, and how can they be mitigated?

Limitations include:

  • Non-specific binding due to the hydrophobic Boc group. Use truncated analogs (e.g., free amine form) as controls.
  • pH-dependent solubility. Optimize buffer systems (e.g., HEPES pH 7.4 with 0.1% Tween-20) .

Methodological Guidelines

  • Stereoselective Synthesis : Use (R)-β-tyrosine as a starting material (PepTech Corp.) for scalable routes .
  • Bioactivity Profiling : Pair SPR (surface plasmon resonance) with cellular assays to distinguish direct binding from off-target effects .
  • Data Reproducibility : Document lot-specific purity (≥95% by HPLC) and storage conditions in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.